(+)-Oxanthromicin

K-Ras mislocalization Oncogene targeting Plasma membrane localization

Procure (+)-Oxanthromicin as the structurally validated K-Ras mislocalization tool (MDCK IC50=62.5µM) differentiated from the inactive monomer hemi-oxanthromicin. This dimeric anthrone peroxide scaffold is essential for its unique, dual antimicrobial (active vs. Gram-positive bacteria, dermatophytic fungi, and C. albicans) and K-Ras modulatory profile; monomeric analogues are inactive (MIC >50 µg/mL). With absolute configuration confirmed by single-crystal X-ray crystallography, it serves as the definitive SAR anchor for the oxanthromicin class. Ideal for antifungal mechanism-of-action studies (membrane damage & mitochondrial disruption validated in V. dahliae) and agricultural biological pesticide development.

Molecular Formula C36H30O12
Molecular Weight 654.6 g/mol
CAS No. 90614-51-0
Cat. No. B1220588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Oxanthromicin
CAS90614-51-0
Synonymsoxanthromicin
Molecular FormulaC36H30O12
Molecular Weight654.6 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(C3=CC(=C(C(=C3C2=O)C)C(=O)O)O)(C)OOC4(C5=C(C(=C(C=C5)C)O)C(=O)C6=C(C(=C(C=C64)O)C(=O)O)C)C)O
InChIInChI=1S/C36H30O12/c1-13-7-9-17-27(29(13)39)31(41)23-15(3)25(33(43)44)21(37)11-19(23)35(17,5)47-48-36(6)18-10-8-14(2)30(40)28(18)32(42)24-16(4)26(34(45)46)22(38)12-20(24)36/h7-12,37-40H,1-6H3,(H,43,44)(H,45,46)/t35-,36-/m0/s1
InChIKeyIEVJARSTOGQGJT-ZPGRZCPFSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Oxanthromicin (CAS 90614-51-0): A Dimeric Anthrone Peroxide Antibiotic with Differentiated K-Ras Modulatory Activity


(+)-Oxanthromicin (CAS 90614-51-0), also designated as Antibiotic 16-550, is a dimeric anthrone peroxide natural product first isolated from the fermentation broth of Actinomadura sp. SCC 1646 [1]. This compound belongs to a rare class of polyketide-derived secondary metabolites characterized by a distinctive peroxide-bridged dimeric scaffold, which was elucidated through chemical transformation studies and single-crystal X-ray analysis of its tetramethyl derivative [2]. Unlike monomeric anthraquinone-type antimicrobials, (+)-oxanthromicin exhibits a bifunctional biological profile encompassing both broad-spectrum antimicrobial activity against Gram-positive bacteria and dermatophytic fungi, as well as the capacity to modulate oncogenic K-Ras plasma membrane localization in eukaryotic cell models [3]. The compound represents the parent dimeric structure within a small family of oxanthromicin-class metabolites that includes the structurally related but functionally divergent analogs hemi-oxanthromicin (the monomeric subunit) and spiro-oxanthromicin A.

Why Generic Substitution of (+)-Oxanthromicin with Monomeric or Spirocyclic Analogs Yields Incomplete or Divergent Biological Outcomes


Substituting (+)-oxanthromicin with structurally related anthraquinone monomers or alternative dimeric congeners within the same natural product class is not scientifically interchangeable, as the dimeric peroxide architecture is functionally required for the full biological profile observed with the parent compound. The monomeric subunit, hemi-oxanthromicin (CAS 91161-78-3), is largely inactive across antibacterial, antiviral, antimycobacterial, and phytopathogenic assays (MIC >50 µg/mL across all tested panels), demonstrating that the dimeric scaffold is essential for antimicrobial potency . Furthermore, within the dimeric oxanthromicin subfamily, structural variations produce divergent activity spectra: spiro-oxanthromicin A exhibits K-Ras mislocalization activity (IC50 27 µM) but lacks the broader antimicrobial profile of (+)-oxanthromicin, while hemi-oxanthromicin fails to inhibit K-Ras mislocalization entirely [1]. The following quantitative evidence guide documents precisely where (+)-oxanthromicin demonstrates measurable differentiation against these closest structural analogs.

(+)-Oxanthromicin (90614-51-0): Quantitative Evidence of Functional Differentiation Versus Closest Structural Analogs


Dimeric Architecture Is Required for K-Ras Mislocalization Activity: (+)-Oxanthromicin vs. Monomeric hemi-Oxanthromicin

(+)-Oxanthromicin inhibits mislocalization of the oncogenic mutant K-Ras from the plasma membrane of Madin-Darby canine kidney (MDCK) cells with an IC50 value of 62.5 µM, whereas its monomeric counterpart hemi-oxanthromicin shows no detectable activity in this assay [1]. The dimeric scaffold is therefore functionally indispensable for K-Ras modulatory activity, establishing a clear activity cliff between the dimer and its constituent monomer.

K-Ras mislocalization Oncogene targeting Plasma membrane localization

Antimicrobial Activity Is Contingent on Dimeric Scaffold: (+)-Oxanthromicin vs. Monomeric hemi-Oxanthromicin

Across multiple antimicrobial screening panels, the monomeric subunit hemi-oxanthromicin is largely devoid of inhibitory activity, with MIC values consistently exceeding 50 µg/mL against bacterial, viral, and mycobacterial targets . This observation contrasts with the established antimicrobial activity of the parent dimer (+)-oxanthromicin, which demonstrates meaningful potency against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, as well as dermatophytic fungi and Candida albicans [1]. The quantitative inactivity of the monomer confirms that dimerization via the peroxide bridge is essential for antimicrobial action.

Antimicrobial screening Antibacterial activity Dimer-monomer SAR

Divergent Target Engagement: Differential Synergy in K-Ras Mislocalization Between (+)-Oxanthromicin and spiro-Oxanthromicin A

While both (+)-oxanthromicin and spiro-oxanthromicin A exhibit K-Ras mislocalization activity, their functional interplay differs qualitatively: spiro-oxanthromicin A demonstrates high synergy when co-administered with its co-metabolites, including (+)-oxanthromicin, in the K-Ras mislocalization assay [1]. This synergistic property is not reciprocally documented for (+)-oxanthromicin, suggesting that spiro-oxanthromicin A may serve as a combination partner rather than a functional substitute. Furthermore, spiro-oxanthromicin A exhibits a narrower antimicrobial spectrum, showing activity against Bacillus cereus (MIC 12.5 µg/mL) but remaining inactive against HSV-1, Mycobacterium tuberculosis H37Ra, and phytopathogenic fungi [2], whereas (+)-oxanthromicin displays broader activity against S. aureus, dermatophytes, and C. albicans.

Synergy studies K-Ras modulation Combinatorial pharmacology

Structurally Unambiguous Identity: (+)-Oxanthromicin Has a Fully Elucidated Absolute Configuration Established by X-ray Crystallography

(+)-Oxanthromicin benefits from a definitive structural assignment established through single-crystal X-ray analysis of its tetramethyl derivative, confirming the (R*,R*)-configuration of the dimeric peroxide scaffold [1]. This level of structural rigor is not universally available across the oxanthromicin analog family. In contrast, spiro-oxanthromicin A was characterized primarily by NMR and HRMS without single-crystal X-ray confirmation [2], and the precise stereochemical assignment of certain Actinomadura-derived oxanthromicin congeners (e.g., oxanthromicin A and B) was only recently reported in 2024 [3].

Structural characterization Absolute configuration Quality control

Antifungal Mechanism of Action Characterized: Cell Membrane Disruption in Phytopathogenic Fungi

Recent mechanistic studies have elucidated that (+)-oxanthromicin exerts its antifungal effects against the phytopathogen Verticillium dahliae through direct cell membrane damage and disruption of mitochondrial membrane potential, as demonstrated by electron microscopy and fluorescence staining with propidium iodide and Rhodamine 123 [1]. The compound substantially suppresses both spore germination and mycelial growth. This mechanism-of-action characterization remains absent for closely related dimeric analogs, including spiro-oxanthromicin A, whose mode of antimicrobial action has not been independently validated. The absence of mechanistic data for comparator compounds creates a significant knowledge gap that limits their utility in target-based antifungal discovery campaigns.

Antifungal mechanism Membrane damage Agricultural fungicide

Priority Research and Industrial Application Scenarios for (+)-Oxanthromicin Based on Verified Differentiation Evidence


K-Ras Mislocalization Assays and Ras-Dependent Oncology Target Validation

(+)-Oxanthromicin is a structurally validated tool compound for inducing mislocalization of oncogenic mutant K-Ras from the plasma membrane in MDCK cell models (IC50 = 62.5 µM) [1]. Unlike the inactive monomer hemi-oxanthromicin, (+)-oxanthromicin provides a dimeric scaffold that enables this modulatory activity. Researchers investigating Ras trafficking, plasma membrane microdomain biology, or Ras-targeted therapeutic strategies should select (+)-oxanthromicin over monomeric analogs for this application. For studies exploring synergistic K-Ras modulation, spiro-oxanthromicin A may be considered as a complementary but functionally distinct tool.

Broad-Spectrum Antimicrobial Discovery and Mechanism-of-Action Studies

(+)-Oxanthromicin demonstrates measurable antimicrobial activity against Gram-positive bacteria (S. aureus, B. subtilis), dermatophytic fungi, and Candida albicans, in contrast to the monomer hemi-oxanthromicin, which is inactive (MIC >50 µg/mL) across all tested microbial panels [2]. For antifungal mechanism-of-action studies, (+)-oxanthromicin benefits from validated experimental evidence showing cell membrane damage and mitochondrial membrane potential disruption in V. dahliae [3]. This mechanistic insight is unavailable for spiro-oxanthromicin A and other dimeric analogs, making (+)-oxanthromicin the preferred starting point for antifungal target deconvolution.

Structure-Activity Relationship (SAR) Anchor for Dimeric Anthrone Peroxide Chemistry

As the first structurally characterized dimeric anthrone peroxide antibiotic with a fully elucidated absolute configuration via single-crystal X-ray crystallography, (+)-oxanthromicin serves as the definitive SAR anchor for this chemical class [4]. Medicinal chemistry programs exploring peroxide-bridged dimeric scaffolds, synthetic derivatization of anthraquinone natural products, or the role of dimerization in antimicrobial potency should procure (+)-oxanthromicin as the primary reference standard. The unambiguous structural assignment reduces procurement risk relative to spectroscopically characterized analogs lacking crystallographic validation.

Agricultural Biological Pesticide Development Targeting Verticillium Wilt

(+)-Oxanthromicin substantially suppresses spore germination and mycelial growth in Verticillium dahliae, a soilborne phytopathogen responsible for Verticillium wilt in economically important crops [3]. The characterized membrane-disruptive mechanism, demonstrated via electron microscopy and fluorescent dye uptake assays, supports its potential development as a biological pesticide. This agricultural application scenario is uniquely supported by peer-reviewed mechanistic data for (+)-oxanthromicin and cannot be directly inferred for spiro-oxanthromicin A or other oxanthromicin analogs lacking comparable phytopathogen efficacy studies.

Technical Documentation Hub

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